N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide
Description
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is an organic compound with the molecular formula C15H13ClN2O2 This compound is characterized by its unique structure, which includes a hydrazide group, a phenyl ring, and a methoxy-substituted phenyl ring
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-7-11(9-13(14)17)10-18-19-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEBHRQXCWLNKE-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- 3-chloro-4-methoxybenzaldehyde
- 2-hydroxy-2-phenylacetohydrazide
Uniqueness
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a compound of significant interest in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
